2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazinyl groups. The presence of the oxadiazole ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides.
Attachment of the Piperazinyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
- 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-triazol-2-yl)methyl]piperazin-1-yl}pyrimidine
Uniqueness
The uniqueness of 2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine lies in the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole and triazole analogs. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
2-[[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H22N6O/c1-11-9-14(18-16(17-11)13-3-4-13)22-7-5-21(6-8-22)10-15-20-19-12(2)23-15/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
HHUXCWOPNIYBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.